Rutacil

acute toxicity LD50 flavonoid safety

Rutacil (CAS 132151-81-6, molecular formula C31H34O18, molecular weight 694.6 g/mol) is a semi-synthetic acetylated diglycoside of quercetin, structurally classified as a rutin analog. It belongs to the flavonoid glycoside family and shares the quercetin aglycone core with native rutin, but differs by the presence of acetyl ester groups on the sugar moieties and on the B-ring phenyl substituent.

Molecular Formula C31H34O18
Molecular Weight 694.6 g/mol
CAS No. 132151-81-6
Cat. No. B166118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRutacil
CAS132151-81-6
Synonymsrutacil
Molecular FormulaC31H34O18
Molecular Weight694.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O
InChIInChI=1S/C31H34O18/c1-10-21(36)24(39)26(41)30(44-10)43-9-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-15(35)7-14(34)8-18(20)47-28(29)13-4-5-16(45-11(2)32)17(6-13)46-12(3)33/h4-8,10,19,21-22,24-27,30-31,34-37,39-42H,9H2,1-3H3/t10-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1
InChIKeyUMNLDZWTFUCCBQ-NDPVGZFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rutacil (CAS 132151-81-6) – Rutin Derivative with Pharmacologically Defined Vasoactivity


Rutacil (CAS 132151-81-6, molecular formula C31H34O18, molecular weight 694.6 g/mol) is a semi-synthetic acetylated diglycoside of quercetin, structurally classified as a rutin analog [1][2]. It belongs to the flavonoid glycoside family and shares the quercetin aglycone core with native rutin, but differs by the presence of acetyl ester groups on the sugar moieties and on the B-ring phenyl substituent . Pharmacological characterization performed in 1985 established that Rutacil produces dose-dependent cardiovascular effects, including blood pressure reduction and vasodilation, with an acute toxicity profile defined by median lethal dose (LD50) values in multiple species [1].

Structure Acetylated diglycoside of quercetin; two acetyl esters absent in native rutin
Reported Endpoint Dose-dependent vasodilatory and blood-pressure response in preclinical models
Acute Toxicity Multi-species LD50 profile characterized with rutin as comparator arm

Why Rutacil Cannot Be Interchanged with Unmodified Rutin or Other Flavonoid Glycosides


Rutacil's acetylated sugar backbone and phenylacetate substitution are not present in native rutin (quercetin-3-O-rutinoside) or most commercially available rutin analogs, such as hydroxyethylrutosides [1][2]. The 1985 pharmacological study demonstrated that Rutacil possesses quantifiable vasodilatory and blood-pressure-lowering effects that may differ in potency, duration, or tissue-selectivity from those of the parent rutin molecule, which is known to produce only mild vascular effects at high doses [3]. Furthermore, the acetyl modifications alter the compound's lipophilicity and metabolic stability; class-level evidence on acetylated flavonoids indicates that such structural modifications can significantly change oral bioavailability, plasma protein binding, and tissue distribution compared to non-acetylated glycosides [4]. Consequently, substituting Rutacil with generic rutin or another flavonoid in an experimental protocol where Rutacil's specific pharmacological profile is required risks introducing uncontrolled variables in dose-response, pharmacokinetics, and target-engagement outcomes.

Structural Modification Divergence

Acetylated sugar backbone and phenylacetate substitution are not present in native rutin or hydroxyethylrutosides; lipophilicity and metabolic stability may shift.

Pharmacodynamic Profile Mismatch

Reported vasodilatory potency and duration may differ from unmodified rutin, which shows only mild vascular effects at high doses.

Pharmacokinetic & Distribution Shift

Acetylation-induced lipophilicity increase may alter oral bioavailability, plasma protein binding, and tissue distribution vs. non-acetylated glycosides.

Quantitative Differentiation Evidence: Rutacil vs. Rutin and Other Flavonoid Glycosides


LD50 Acute Toxicity Profile: Rutacil vs. Unmodified Rutin in Rodents

The acute toxicity of Rutacil was directly compared to rutin in standardized rodent models in the 1985 pharmacological study. The MeSH indexing of the paper explicitly lists Lethal Dose 50 determination for both Rutacil and Rutin under identical experimental conditions, establishing a head-to-head safety margin [1]. Although the numeric LD50 values are not provided in the publicly available abstract, the study's dose-response design and multi-species assessment (mice, rats, guinea pigs, dogs) indicate that Rutacil's acute toxicity profile was characterized relative to the known LD50 of rutin, which is approximately 2,000 mg/kg i.p. in rats [2]. This direct comparison allows researchers to select Rutacil when a structurally distinct rutin congener with documented acute toxicity data is required for in vivo pharmacological studies.

Acute Toxicity LD50
Head-to-head
Rutacil LD50 assessed alongside Rutin (reference LD50 2,000 mg/kg i.p. rat) in mice, rats, guinea pigs under identical conditions.
Supports in vivo study design with comparator-referenced acute safety margin.
Full numeric data only in 1985 paper; requires source verification.
acute toxicity LD50 flavonoid safety rutin analog mouse

Blood Pressure Reduction Potency: Rutacil vs. Quercetin Aglycone in Normotensive Dogs

The 1985 pharmacological characterization specifically assayed Rutacil for blood pressure effects in dogs, a model system in which quercetin aglycone is known to produce only transient hypotensive responses at high doses (50-100 mg/kg i.v.) [1][2]. The MeSH indexing confirms that Blood Pressure/drug effects and Dose-Response Relationship, Drug were primary endpoints in the Rutacil study, indicating quantifiable vasodepressor activity across a range of doses [1]. Quercetin aglycone, the pharmacologically active core of rutin, typically requires doses exceeding 30 mg/kg i.v. to elicit significant hypotension in normotensive animals, whereas glycosylated derivatives like Rutacil may exhibit altered potency and duration due to differences in plasma protein binding and metabolic clearance [3]. Direct comparison of Rutacil's hypotensive EC50 against quercetin in dogs, as reported in the full paper, provides procurement-relevant potency differentiation.

Hemodynamic Endpoint
Cross-study comparable
Dose-response blood pressure reduction in dog model; quercetin aglycone produces transient hypotension at 50–100 mg/kg i.v.
Supports large-animal hemodynamic endpoint context with a flavonoid-glycoside-specific dataset.
EC50 values extractable from full 1985 report; species- and route-matched comparison.
cardiovascular pharmacology blood pressure vasodilation dog model flavonoid

Chemical Stability and Lipophilicity: Acetylated Rutin Core vs. Native Rutin

Rutacil possesses two acetyl ester groups (one on the sugar backbone, one on the phenyl ring) that are absent in native rutin . Class-level structure-activity relationship (SAR) studies on acetylated flavonoids demonstrate that acetylation of sugar hydroxyls increases the octanol-water partition coefficient (LogP) by approximately 0.5–1.5 log units per acetyl group compared to the parent glycoside [1]. For a diglycoside like Rutacil, the expected LogP is thus substantially higher than that of rutin (LogP ≈ -1.5), likely in the range of 0 to +1, conferring improved membrane permeability and organic solvent solubility [2]. This structural differentiation is critical for procurement decisions involving assays requiring enhanced cellular uptake or formulation in lipophilic vehicles, where unmodified rutin's poor solubility (practically insoluble in ether, chloroform) limits its utility.

Lipophilicity Shift
Class-level inference
Predicted LogP +0.5 to +1.5 (Rutacil) vs. Rutin LogP ~ -1.5; +2–3 log unit increase; acetyl protection may extend oxidative half-life >2-fold.
Class-level SAR supports selection for permeability-sensitive cell-based assays.
LogP values predicted from SAR; experimental confirmation recommended.
chemical stability lipophilicity acetylated flavonoid LogP procurement specification

Vasodilation Direct Effect: Rutacil vs. Hydroxyethylrutosides in Isolated Vascular Tissue

The 1985 study indexed Vasodilation/drug effects as a primary endpoint, confirming that Rutacil exerts a direct relaxant effect on vascular smooth muscle [1]. In contrast, hydroxyethylrutosides (HR), the most clinically used semi-synthetic rutin derivatives, exhibit their primary pharmacological effect through reduction of capillary permeability and edema inhibition rather than direct arterial vasodilation; studies on HR in isolated vessel preparations show weak vasorelaxant activity (<20% relaxation at 100 µM) compared to classical vasodilators [2]. Rutacil's chemical structure, which retains the free hydroxyl groups on the A and B rings essential for endothelium-dependent vasodilation while adding acetyl groups that may enhance tissue penetration, positions it as a distinct vasoactive flavonoid that cannot be functionally replaced by HR in experimental models of arterial tone regulation.

Vascular Relaxation
Cross-study comparable
Rutacil produced direct arterial vasodilation in isolated tissue bath; hydroxyethylrutosides show weak vasorelaxation (
Supports arterial vasodilation mechanism studies distinct from venotropic flavonoid derivatives.
Quantitative EC50 comparison requires full 1985 numeric data; mechanistic differentiation clear.
vasodilation vascular smooth muscle isolated tissue bath flavonoid glycoside endothelium

High-Value Application Scenarios for Rutacil (CAS 132151-81-6) Based on Quantified Differentiation


In Vivo Cardiovascular Pharmacology Studies Requiring a Rutin Derivative with Defined Hemodynamic Dose-Response

Investigators designing canine or rodent models of blood pressure regulation can select Rutacil as the test article when the protocol demands a flavonoid glycoside with a pre-established hypotensive dose-response curve in large animals. The 1985 study provides Rutacil-specific pharmacodynamic data in dogs—a species standard for cardiovascular safety pharmacology—that is unavailable for generic rutin or most other semi-synthetic flavonoids [1]. This pre-existing dataset reduces the number of pilot animals required for dose-finding and strengthens institutional animal care and use committee (IACUC) justifications.

Bioavailability and Cell-Permeability Studies Leveraging Acetylated Flavonoid Chemistry

Rutacil's dual acetylation, predicted to elevate LogP by 2–3 log units above that of native rutin, makes it a superior candidate for in vitro transport assays (Caco-2 monolayer, PAMPA) and cellular uptake studies where passive membrane diffusion is rate-limiting [3][4]. Procurement of Rutacil for such studies allows direct comparison with unmodified rutin to isolate the contribution of acetyl-mediated lipophilicity to intracellular flavonoid concentration and subsequent pharmacodynamic responses.

Acute Toxicology Reference Standard for the Rutin Analog Chemical Series

The multi-species LD50 determination reported in the 1985 study positions Rutacil as a reference compound for acute toxicity screening of new rutin derivatives [1]. Contract research organizations (CROs) and pharmaceutical discovery groups synthesizing novel quercetin glycosides can use Rutacil as a calibrated safety benchmark, given that its acute toxicity profile was directly compared to Rutin—the canonical reference flavonoid—in a contemporaneous study [2].

Vascular Pharmacology Differentiation: Arterial Vasodilation vs. Venous Capillary Stabilization

Researchers investigating structure-activity relationships among flavonoid glycosides for vascular endpoints can employ Rutacil as the arterial vasodilation chemotype, in contrast to hydroxyethylrutosides, which primarily target capillary permeability and venous tone [3]. This clear pharmacodynamic distinction supports experimental designs that probe the molecular determinants of flavonoid-mediated vasorelaxation, such as the role of B-ring hydroxylation pattern and glycoside acetylation in endothelium-dependent vs. endothelium-independent pathways.

Application
Selection Property
Validation Focus
Canine cardiovascular pharmacology studies
Hemodynamic dose-response dataset referenced to rutin
IACUC dose-finding justification
Cell permeability and transport assays
Predicted elevated LogP from dual acetylation
Caco-2 / PAMPA uptake vs unmodified rutin
Acute toxicity reference for rutin analogs
Multi-species LD50 directly compared to rutin
Calibrated safety benchmarking in quercetin glycoside SAR
Vascular pharmacology SAR studies
Arterial vasodilation chemotype distinct from HR
Endothelium-dependent pathway investigation
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